Hyphodontal

Description

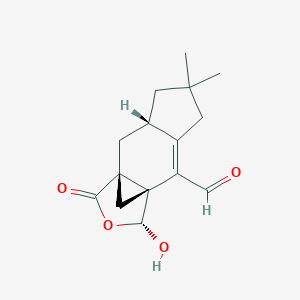

Structure

3D Structure

Properties

CAS No. |

159736-40-0 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |

InChI |

InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |

InChI Key |

ALQBGFIXBVZYPH-AZEZGGBOSA-N |

SMILES |

CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |

Isomeric SMILES |

CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |

Canonical SMILES |

CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |

Synonyms |

Hyphodontal |

Origin of Product |

United States |

Natural Occurrence and Mycological Origins of Hyphodontal

Identification of Producer Organisms

The identification of fungal species that synthesize Hyphodontal is critical to understanding its distribution in nature and its potential ecological functions. Research has pinpointed specific genera and species as primary sources of this compound.

The first reported isolation of this compound was from a Canadian species of the genus Hyphodontia. This genus belongs to the family Corticiaceae within the Basidiomycetes and is known for its role in wood decomposition. The discovery of this compound from Hyphodontia sp. established this fungus as a key producer of this particular isolactarane sesquiterpenoid. This initial finding spurred further investigation into the secondary metabolites of related fungal species.

Subsequent research has confirmed the presence of this compound in another wood-decaying basidiomycete, Phlebia uda. nih.govacs.orgacs.org A study focused on the chemical constituents of Phlebia uda led to the successful isolation and identification of this compound, alongside other new and known sesquiterpenoids. nih.govacs.orgacs.org This finding was significant as it represented the first description of natural products from this particular fungal species and broadened the known distribution of this compound to another genus of Basidiomycetes. nih.govacs.orgacs.org

While this compound itself has been specifically isolated from Hyphodontia and Phlebia, structurally related compounds of the isolactarane and sterpurane sesquiterpenoid classes are recognized as prominent secondary metabolites within the Basidiomycetes. acs.orgresearchgate.net For instance, various sesquiterpenoids with these core structures have been isolated from fungi belonging to the genus Stereum. researchgate.net The recurring presence of this class of compounds across different genera of wood-decay fungi suggests a conserved biosynthetic pathway and potentially similar ecological roles for these molecules within this functional guild of fungi. researchgate.net

Ecological Context and Inter-Organismal Interactions

The production of secondary metabolites like this compound by fungi is not arbitrary; these compounds often play crucial roles in the organism's survival, competition, and interaction with its environment.

Secondary metabolites in fungi fulfill a wide array of ecological functions. nih.gov They can act as defense mechanisms against competing microorganisms, signaling molecules for intra- and interspecific communication, and agents to mitigate abiotic and biotic stresses. nih.gov Fungi, particularly those in competitive environments like decaying wood, have developed a diverse secondary metabolism. researchgate.net The production of compounds like this compound is an evolutionary strategy that likely contributes to the ecological success of the producing fungus by inhibiting the growth of competitors or protecting its nutritional resources.

Wood is a nutrient-rich but highly defended substrate, leading to intense competition among the fungi that specialize in its decomposition. nih.govusda.gov Interspecific fungal interactions are a major driver of community structure and succession in decaying wood. nih.govnih.gov These interactions often involve chemical warfare, where fungi secrete secondary metabolites to inhibit or kill their rivals. nih.gov Given that both Hyphodontia sp. and Phlebia uda are wood-decay fungi, it is highly probable that this compound plays a role in these competitive interactions. nih.govacs.org The compound's known antifungal properties suggest it could function as an antagonistic agent, helping the producing fungus to secure and defend its territory within a decaying log from other fungal colonizers. nih.gov The ability to produce such compounds is a key factor in determining the outcome of competitive encounters and, consequently, the spatial distribution and diversity of fungi within forest ecosystems. usda.govnih.gov

Isolation Methodologies for Hyphodontal from Biological Matrices

Microbial Fermentation Strategies and Optimization

The primary biological source for Hyphodontal is a Canadian species of the fungus Hyphodontia, which belongs to the Corticiaceae family of Basidiomycetes. nih.gov The production of this secondary metabolite is achieved through submerged fermentation of the fungus. In this process, the microorganism is cultured in a liquid nutrient medium, allowing for the biosynthesis and secretion of various metabolites, including this compound.

The successful production of fungal secondary metabolites is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process. Optimization of these factors is crucial for maximizing the yield of the target compound. While the specific parameters for the original isolation of this compound are not detailed, a typical fermentation strategy for sesquiterpenoid production involves a seed culture and a large-scale fermentation. nih.gov

Key parameters that are generally optimized include:

Nutrient Sources: The type and concentration of carbon (e.g., glucose, malt (B15192052) extract) and nitrogen sources are critical for fungal growth and metabolite production.

pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting the biosynthesis of secondary metabolites.

Temperature: Fungi have optimal temperature ranges for growth and for the production of specific compounds.

Aeration and Agitation: In submerged cultures, the rate of agitation (rpm) and aeration are controlled to ensure sufficient oxygen supply for aerobic fungal metabolism.

Incubation Time: The duration of the fermentation is a key factor, as the concentration of the desired metabolite often peaks at a specific point in the fungal growth cycle. nih.gov

Table 1: General Parameters for Fungal Fermentation for Sesquiterpenoid Production

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Culture Type | Submerged Liquid Culture or Solid-State Fermentation | Allows for large-scale production and easier extraction. nih.gov |

| Temperature | 25-28 °C | Optimal growth temperature for many filamentous fungi. nih.gov |

| Incubation Period | 14-28 days | Allows sufficient time for biomass accumulation and secondary metabolite synthesis. nih.gov |

| Culture Condition | Static or Shaking (e.g., 180 rpm) | Static culture is common for large-scale solid media fermentation, while shaking is used for liquid cultures to improve aeration. nih.gov |

| Medium | Nutrient-rich (e.g., Potato Dextrose Broth, Malt Extract) | Provides necessary carbon, nitrogen, and minerals for fungal growth and metabolism. |

Extraction Procedures from Fungal Cultures

Following the fermentation period, the first step in the isolation process is to separate the fungal biomass (mycelium) from the liquid culture broth, typically by filtration or centrifugation. The target compound, this compound, may be located intracellularly within the mycelium, extracellularly in the broth, or distributed between both. Therefore, both components are typically extracted to ensure maximum recovery.

Organic solvent extraction is the standard method used to recover sesquiterpenoids from fungal cultures. nih.gov A solvent with medium polarity, such as ethyl acetate, is commonly used to partition the metabolites from the aqueous culture broth and the solid mycelial cake. nih.gov The entire fermented culture, including both the mycelium and broth, is typically extracted multiple times with the chosen solvent to ensure a thorough recovery of the crude product. nih.gov The resulting organic extracts are then combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract containing a complex mixture of fungal metabolites, including this compound.

Advanced Chromatographic Purification Techniques

The crude extract obtained from the fungal culture is a complex mixture requiring further purification to isolate this compound. Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. nih.gov The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov For the purification of a sesquiterpenoid like this compound, a multi-step chromatographic strategy is typically employed, often progressing from lower to higher resolution techniques.

Liquid chromatography is the cornerstone for purifying natural products from crude extracts.

Vacuum Liquid Chromatography (VLC) and Medium Pressure Liquid Chromatography (MPLC): These techniques are often used for the initial fractionation of the crude extract. They are preparative, low-to-medium resolution methods that use a solid stationary phase (commonly silica (B1680970) gel) packed in a column. iipseries.org The crude extract is loaded onto the column, and solvents of increasing polarity (a solvent gradient) are passed through to elute different fractions. researchgate.net This step separates the complex mixture into simpler fractions based on the polarity of the constituent compounds, effectively enriching the fraction containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the final purification of the target compound. iipseries.org It utilizes a column packed with very small particles and a high-pressure system to move the solvent, resulting in superior separation. nih.gov Fractions enriched with this compound from the initial VLC or MPLC step are further purified using HPLC, often with a C18 (reversed-phase) column. nih.gov By carefully selecting the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), this compound can be separated from other closely related compounds, yielding a highly pure sample. nih.gov

Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for sample clean-up, purification, and concentration before analysis by higher-resolution methods like HPLC. mdpi.com SPE operates on the principles of liquid chromatography but is performed using small, disposable cartridges packed with a solid adsorbent. In the context of this compound isolation, an SPE cartridge could be used to rapidly remove highly polar or non-polar impurities from a semi-purified fraction. mdpi.com This "bind and elute" strategy involves passing the sample through the cartridge, where the analyte of interest is retained on the solid phase, interfering compounds are washed away, and the desired compound is then eluted with a different solvent. This reduces the complexity of the mixture and can improve the efficiency and longevity of the more expensive HPLC columns used in later stages.

The ultimate goal of the isolation process is often to obtain a sufficient quantity of the pure compound for structural elucidation and biological activity testing. While analytical HPLC is used for identification and quantification of compounds in a sample, preparative HPLC is used for the purification and isolation of larger quantities of those molecules.

The methodology developed at the analytical scale is scaled up for preparative HPLC. This involves using columns with a larger diameter and particle size to accommodate a higher sample load. nih.gov The goal is to maximize throughput while maintaining adequate resolution to separate the target compound from impurities. By performing repeated injections of the enriched fraction onto a preparative HPLC system and collecting the corresponding peak for this compound, a significant amount of the pure compound can be obtained. nih.gov

Table 2: Comparison of Chromatographic Techniques in this compound Isolation

| Technique | Primary Use | Stationary Phase Example | Resolution | Scale |

|---|---|---|---|---|

| VLC / MPLC | Initial crude extract fractionation | Silica Gel | Low to Medium | Preparative (grams) |

| SPE | Sample cleanup and concentration | Silica Gel, C18 | Low | Analytical/Preparative (micrograms to milligrams) |

| HPLC | Final purification, purity analysis | C18 (Reversed-Phase) | High | Analytical (micrograms) |

| Preparative HPLC | Isolation of pure compound in quantity | C18 (Reversed-Phase) | Medium to High | Preparative (milligrams to grams) nih.gov |

Structural Elucidation and Stereochemical Determination of Hyphodontal

High-Resolution Spectroscopic Analysis

The determination of Hyphodontal's molecular architecture relies on a combination of powerful analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques provide complementary information that, when pieced together, reveals the complete structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ox.ac.uknumberanalytics.com

One-dimensional NMR experiments are fundamental to understanding the basic components of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the number of different types of protons and their electronic environments. egyankosh.ac.in The chemical shifts, integration (relative number of protons), and coupling patterns (splitting of signals due to neighboring protons) are all used to piece together fragments of the structure. ox.ac.uk

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. pitt.edu The chemical shifts of the carbon signals provide information about the type of carbon (e.g., alkyl, alkene, carbonyl) and its immediate chemical surroundings. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Structural Fragment of this compound

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 | 5.8 (d, 10.5) | 135.2 |

| 2 | 6.2 (dd, 10.5, 1.5) | 128.9 |

| 3 | 2.5 (m) | 35.4 |

| 4a | 1.8 (dd, 12.0, 6.0) | 40.1 |

| 4b | 1.6 (dd, 12.0, 8.0) | 40.1 |

This table is illustrative and based on typical values for similar organic structures.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. princeton.eduresearchgate.net It helps to establish direct proton-proton connectivities, allowing for the tracing of spin systems within the molecule. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. hmdb.caemerypharma.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. ox.ac.ukprinceton.edu HMBC is particularly valuable for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netprinceton.edu This experiment is essential for determining the relative stereochemistry of the molecule by revealing through-space dipolar couplings. researchgate.net

The isolation of natural products often yields very small quantities of material. Cryoprobe technology significantly enhances the sensitivity of NMR spectroscopy. nih.govbruker.com By cooling the detection coil and preamplifier to cryogenic temperatures, the thermal noise is substantially reduced, leading to a much higher signal-to-noise ratio. weizmann.ac.il This allows for the acquisition of high-quality 1D and 2D NMR data on microgram quantities of sample, which is often crucial for the structural elucidation of rare natural products like this compound. hyphadiscovery.comresearchgate.netharth-research-group.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. savemyexams.com For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular weight and, consequently, its molecular formula. utdallas.edu The fragmentation pattern observed in the mass spectrum provides additional structural information. wikipedia.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of different parts of the molecule. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (stretching, bending). vscht.cz For this compound, the IR spectrum would reveal the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and carbon-carbon double bonds (C=C), which is vital information for piecing together the final structure. youtube.comlibretexts.org

Elemental Analysis for Empirical and Molecular Formula Derivation

The foundational step in the structural elucidation of a novel compound is the determination of its molecular formula, which provides the precise number of atoms of each element in one molecule. For this compound, this was achieved through a combination of mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. bioanalysis-zone.comspectralworks.com This precision allows for the calculation of an exact mass, which can be used to determine a unique molecular formula. In the case of this compound, HRMS analysis yielded data consistent with the molecular formula C₁₅H₁₈O₄. nih.gov This formula indicates a specific composition of 15 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.

The process generally involves the following steps:

A sample's percent composition of elements (C, H, O) is determined, often through combustion analysis.

This composition is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

The molecular weight is determined with high precision using HRMS.

The molecular formula is then established by finding the integer multiple of the empirical formula mass that matches the experimentally determined molecular weight. chemrxiv.orgnih.gov

The table below illustrates how the calculated mass for the proposed formula of this compound aligns with experimental findings.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 12.011 | 15 | 180.165 |

| Hydrogen (H) | 1.008 | 18 | 18.144 |

| Oxygen (O) | 15.999 | 4 | 63.996 |

| Calculated Molecular Weight | 262.305 g/mol |

This molecular formula, C₁₅H₁₈O₄, was foundational for the subsequent detailed structural analysis using NMR spectroscopy. nih.gov

Establishment of Relative and Absolute Configuration

With the molecular formula established, the next challenge was to determine the stereochemistry of this compound—the precise 3D arrangement of its atoms. This includes both the relative and absolute configuration of its chiral centers and the geometry of its double bond. The IUPAC name, 2-((3S,4R)-3,4-dihydroxy-7-((E)-5-hydroxy-3-methylpent-1-en-1-yl)-5-methoxy-1-oxoisochroman-6-yl)acetaldehyde, encapsulates these stereochemical details.

Relative Configuration: The relative configuration describes the orientation of different stereocenters within the molecule relative to each other. For this compound, this was determined primarily through nuclear magnetic resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Isochromanone Ring: The relative orientation of the hydroxyl groups at the C-3 and C-4 positions of the isochromanone core was established as trans. This assignment is typically derived from the analysis of proton-proton (¹H-¹H) coupling constants and NOESY correlations, which provide information about through-space proximity of atoms.

Side Chain Geometry: The geometry of the carbon-carbon double bond in the pentenyl side chain was determined to be E (entgegen). This assignment is based on the magnitude of the coupling constant between the vinylic protons in the ¹H NMR spectrum.

Absolute Configuration: The absolute configuration provides the definitive R/S designation for each chiral center, describing its spatial arrangement in a non-relative manner. nih.govnih.gov The absolute configuration of this compound was determined as 3S, 4R. Establishing the absolute configuration of a new natural product is often the most challenging aspect of its structural elucidation. nih.govjst.go.jp This is typically accomplished by one of several methods:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis can provide an unambiguous determination of its absolute stereochemistry. jst.go.jp

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be used. The experimental CD spectrum of the unknown compound is compared with that of related compounds whose absolute configurations are already known, or with spectra predicted by computational calculations.

Chemical Correlation: The new compound can be chemically converted to a known compound without affecting the stereocenters, thus correlating its stereochemistry to the known substance.

Total Synthesis: The unambiguous synthesis of all possible stereoisomers and comparison of their spectroscopic data with that of the natural product provides definitive proof of the structure. uni-muenchen.de

For this compound, its structure, including absolute configuration, was elucidated by comprehensive spectroscopic methods, which would have involved detailed analysis of 1D and 2D NMR data and comparison with known related sesquiterpenoids. nih.govcapes.gov.br

Biological Activities and Molecular Mechanisms of Hyphodontal

Antifungal Activity Spectrum

Hyphodontal demonstrates significant inhibitory effects against a range of fungi, targeting both yeast growth and the germination of spores from plant pathogenic fungi. nih.gov

Research has shown that this compound strongly inhibits the growth of several yeast species. nih.govresearchgate.netresearchgate.net The minimum inhibitory concentrations (MICs) for various yeasts were determined using a serial dilution assay. The compound was particularly effective against Nematospora coryli and Saccharomyces cerevisiae isogenic strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Yeasts

| Test Organism | MIC (μg/ml) | MIC (μM) |

|---|---|---|

| Nematospora coryli | 1-2 | 4-8 |

| Saccharomyces cerevisiae S288c | 5 | 20 |

Data sourced from studies on the antifungal properties of this compound. nih.gov

This compound has been identified as an inhibitor of spore germination in plant pathogenic fungi. nih.gov In plate diffusion assays, a concentration of 100 µg of this compound per disk resulted in a 13 mm inhibition zone against Fusarium graminearum. nih.gov This activity is crucial as F. graminearum is a significant pathogen affecting small grain crops. nih.gov The inhibition of spore germination is a key mechanism for controlling the spread of such fungal diseases. nih.govscabusa.orgresearchgate.netmdpi.com

Reverse Transcriptase Inhibition Properties

A significant area of research into this compound's activity is its ability to inhibit reverse transcriptase (RT) enzymes from retroviruses. nih.gov Reverse transcriptase is a viral DNA polymerase essential for the replication of retroviruses like HIV. wikipedia.org this compound acts as a non-competitive inhibitor against RTs from two different viruses. nih.govdokumen.pub

Studies have demonstrated that this compound inhibits the RNA-directed DNA polymerase activity of the Avian Myeloblastosis Virus (AMV). nih.govcapes.gov.br Kinetic analysis revealed that this inhibition is non-competitive with respect to the deoxythymidine triphosphate (dTTP) substrate. nih.govnih.gov The inhibition constant (Ki) for this compound against AMV reverse transcriptase was determined to be 346 μM. nih.govresearchgate.netdokumen.pub

Similar to its effect on AMV RT, this compound also acts as a non-competitive inhibitor of the reverse transcriptase from Moloney Murine Leukemia Virus (MMLV). nih.govcapes.gov.brdokumen.pub The inhibition is more potent against MMLV RT compared to AMV RT. nih.gov The determined Ki value for the inhibition of MMLV reverse transcriptase is 112 μM. nih.govresearchgate.netdokumen.pub

Table 2: Inhibition Constants (Ki) of this compound against Viral Reverse Transcriptases

| Enzyme | Virus Source | Inhibition Type | Ki Value (μM) |

|---|---|---|---|

| Reverse Transcriptase | Avian Myeloblastosis Virus (AMV) | Non-competitive | 346 |

Data derived from kinetic studies of reverse transcriptase inhibition. nih.govcapes.gov.brresearchgate.netdokumen.pub

The non-competitive nature of the inhibition suggests that this compound does not bind to the active site of the reverse transcriptase where the nucleotide substrates bind. nih.govwikipedia.org Instead, it likely binds to an allosteric site on the enzyme. biorxiv.orgmdpi.com This binding induces a conformational change in the enzyme, which distorts the geometry of the active site and inhibits its polymerase function, even when the natural substrate is bound. wikipedia.orgnih.gov This mechanism is characteristic of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket near the polymerase active site. wikipedia.orgbiorxiv.orgnih.gov The specific interactions between this compound and the amino acid residues of the allosteric pocket are responsible for its inhibitory effect.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16365991 |

Observed Cytotoxic Activities

This compound, a sesquiterpenoid of the isolactarane type isolated from the fungus Hyphodontia sp., has demonstrated notable cytotoxic and antifungal activities in scientific research. nih.govreading.ac.ukdokumen.pubresearchgate.net The compound's ability to inhibit the growth of various cancer cell lines has been a subject of interest, positioning it as a molecule with potential for further investigation in oncology.

Initial studies revealed that this compound exhibits cytotoxic effects, a characteristic shared by many sesquiterpene lactones. nih.gov While the original research by Erkel et al. (1994) first reported these activities, specific quantitative data such as IC50 values against a broad panel of cell lines were not detailed in the initial publications. nih.govcapes.gov.br However, subsequent studies on related compounds isolated from the basidiomycete Phlebia uda, including other isolactarane sesquiterpenoids, have provided more specific insights into the cytotoxic potential of this class of molecules. researchgate.net For instance, mixtures of udalactaranes A and B, which are structurally related to this compound, were found to be active against Jurkat cells. researchgate.net

The cytotoxic profile of this compound and its analogs suggests a potential for selective activity against cancerous cells. Research on other sesquiterpenoid lactones has shown that these compounds can preferentially target tumor cells, which often have higher concentrations of certain cellular components that can be exploited by the chemical properties of the lactones. reading.ac.uk

| Compound/Mixture | Cell Line | Activity | Reference |

| This compound | Not specified | Cytotoxic activity observed | nih.govresearchgate.net |

| Udalactaranes A and B (mixture) | Jurkat | Active | researchgate.net |

Investigation of Specific Molecular Targets and Cellular Pathways

The precise molecular mechanisms underlying the cytotoxic activity of this compound are not yet fully elucidated. However, its classification as an isolactarane sesquiterpenoid and its known inhibitory effects on certain viral enzymes provide a strong basis for understanding its potential cellular targets and pathways.

A primary reported activity of this compound is its role as a non-competitive inhibitor of reverse transcriptases from the avian myeloblastosis virus (AMV) and the Moloney murine leukemia virus (MMuLV). nih.govdokumen.pub This inhibitory action on viral DNA polymerases suggests that this compound may interfere with nucleic acid synthesis, a fundamental process for cell proliferation. While this has been demonstrated in a viral context, it raises the possibility of interactions with cellular polymerases or other enzymes involved in DNA replication and repair in cancer cells.

Furthermore, the broader class of sesquiterpene lactones, to which this compound belongs, is known to exert cytotoxic effects through various mechanisms. nih.gov These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. sci-hub.sed-nb.info Sesquiterpene lactones can act as alkylating agents, forming covalent bonds with cellular macromolecules, including key proteins and enzymes involved in cell signaling and proliferation. nih.gov

The induction of apoptosis by sesquiterpene lactones can be triggered through multiple signaling pathways. nih.gov This can include the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic cascades. frontiersin.org Additionally, these compounds have been shown to interfere with the function of critical regulatory proteins, such as those in the NF-κB signaling pathway, which is often dysregulated in cancer. reading.ac.uk The ability of some sesquiterpenoids to induce cell cycle arrest, for instance at the G2/M phase, prevents cancer cells from dividing and proliferating. frontiersin.orgmdpi.com While these mechanisms have been established for other sesquiterpene lactones, further research is needed to specifically confirm their relevance to the cytotoxic action of this compound.

Structural Analogs and Chemical Derivatives of Hyphodontal

Comparative Analysis with Other Naturally Occurring Isolactarane Sesquiterpenoids

The isolactarane skeleton is a defining feature of a range of sesquiterpenoids found in various fungi. Hyphodontal (PubChem CID: 72976) is distinguished by its tetracyclic lactone (a cyclic ester) and dialdehyde (B1249045) functionalities. nih.govresearchgate.net Other related compounds share the core isolactarane framework but differ in their oxidation patterns and functional groups.

For instance, Merulidial (PubChem CID: 115072), isolated from fungi like Phlebia tremellosa, is also a dialdehyde but lacks the lactone ring found in this compound, featuring a hydroxyl group instead. nih.govuni.luIsovelleral (B1219049) (PubChem CID: 37839), found in fungi of the Lactarius genus, is another related dialdehyde that lacks the additional oxygenated ring of this compound. nih.goveje.cz

A notable group of analogs are the sterelactones , isolated from Stereum sp. capes.gov.br These compounds, like this compound, possess the tetracyclic isolactarane skeleton with a lactone ring but exhibit different substitution patterns. The variations in these functional groups across the isolactarane family are crucial in determining their biological profiles.

| Compound | Core Skeleton | Key Functional Groups | PubChem CID |

| This compound | Isolactarane | Dialdehyde, Lactone | 72976 |

| Merulidial | Isolactarane | Dialdehyde, Hydroxyl | 115072 |

| Isovelleral | Isolactarane | Dialdehyde | 37839 |

| Sterelactone A | Isolactarane | Lactone, other oxygenations | 42608174 |

Related Sesquiterpenoid Classes Isolated from Producer Organisms (e.g., Sterpuranes, Udalactaranes)

Fungi that produce isolactaranes, like those from the genera Hyphodontia, Phlebia, and Stereum, often co-produce other classes of sesquiterpenoids derived from a common biosynthetic precursor, the humulyl cation. researchgate.netuni.lu These related classes include sterpuranes and udalactaranes, which feature distinct carbocyclic frameworks.

Sterpuranes : This class is characterized by a unique 4/6/5 fused ring system. metabolomicsworkbench.org Compounds like Sterpuric acid (PubChem CID: 65434) and Udasterpurenol A have been isolated alongside isolactaranes from the basidiomycete Phlebia uda. uni.lucharchem.orguni-mainz.de The biosynthesis of sterpuranes is believed to be closely linked to that of isolactaranes through complex carbocation rearrangements. researchgate.net

Udalactaranes : Represented by compounds such as Udalactarane A and Udalactarane B , this class was also identified from Phlebia uda. uni.lueje.cz These molecules possess a novel sesquiterpenoid skeleton and were found to inhibit the spore germination of the pathogenic fungus Fusarium graminearum. acs.org

The co-occurrence of these diverse sesquiterpenoid scaffolds within a single organism highlights the remarkable versatility of fungal biosynthetic machinery.

Synthetic and Semi-Synthetic Approaches to this compound Analogs

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. While the specific total synthesis of this compound is not widely documented in readily available literature, synthetic efforts have targeted the core isolactarane and related sterpurane scaffolds.

The general approach to these molecules often involves intricate strategies to construct the compact and stereochemically rich fused-ring systems. Methodologies such as intramolecular cycloadditions are common. For related compounds, such as sterpurene, a total synthesis was achieved using a [4+3] cycloaddition approach. metabolomicsworkbench.org

More modern approaches to generating analogs involve metabolic engineering and precursor-directed biosynthesis. wikipedia.org These techniques aim to modify the biosynthetic pathways within the producer organism to generate novel derivatives of the natural product. By introducing mutated enzymes or feeding the organism with synthetic precursors, it is possible to create a library of this compound analogs that can be screened for enhanced or novel biological activities.

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological function. youtube.comnih.gov For this compound and its analogs, the unsaturated dialdehyde moiety is a critical feature for certain biological activities.

This compound was identified as a non-competitive inhibitor of viral reverse transcriptases. researchgate.net This activity is often linked to the reactive dialdehyde groups, which can form covalent bonds with nucleophilic residues (like lysine) in proteins. Studies on related dialdehyde-containing sesquiterpenoids, such as isovelleral and merulidial, have shown a range of biological effects, including mutagenic, antimicrobial, and cytotoxic activities, further underscoring the importance of this functional group. eje.czresearchgate.net

Future Avenues in Hyphodontal Research

Advancements in High-Throughput Screening and Dereplication

The search for novel bioactive compounds is often hampered by the time-consuming process of isolating and identifying molecules, including the frequent rediscovery of known substances. Future research on Hyphodontal and related compounds would benefit immensely from modern analytical workflows.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds or extracts against biological targets. invivochem.cnwikipedia.org By automating this process, researchers can efficiently screen crude extracts from various Hyphodontia strains or other fungi under diverse culture conditions to identify new sources of this compound or novel, structurally related analogs with enhanced activity. metabolomicsworkbench.orgnih.govnih.gov HTS can be applied to a wide array of assays, moving beyond the initial antifungal and reverse transcriptase targets to explore other potential therapeutic areas. wikipedia.org

Dereplication is a critical, early-stage process in natural product discovery that aims to quickly identify known compounds in a complex mixture, thereby avoiding their unnecessary re-isolation. invivochem.cn Advanced dereplication strategies, primarily using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are essential. By creating a detailed chemical profile and comparing it against comprehensive databases like AntiBase, researchers can rapidly flag the presence of this compound and other known metabolites. Newer NMR-based networking platforms can even cluster compounds by structural similarity, pointing researchers toward novel variants within an extract that might otherwise be missed. Implementing a robust dereplication strategy will focus resources on isolating genuinely new molecules from fungal sources, accelerating the discovery of next-generation bioactive compounds. invivochem.cn

Comprehensive Elucidation of Biosynthetic Pathways and Genetic Engineering for Enhanced Production

The production of this compound through fungal fermentation is a promising route, but yields are often low, limiting the supply for extensive research and development. A key future avenue lies in understanding and manipulating its production at a genetic level.

The biosynthesis of sesquiterpenoids , including the isolactarane skeleton of this compound, originates from the precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) pathway in fungi. While the general pathway is understood, the specific enzymes (sesquiterpene synthases) and tailoring enzymes (like P450 monooxygenases) responsible for cyclizing FPP and modifying it to create the final this compound structure are unknown. Future research should focus on identifying the complete biosynthetic gene cluster for this compound in Hyphodontia sp. through genome mining and transcriptomics.

Once the gene cluster is identified, genetic engineering and synthetic biology approaches can be employed for enhanced production. This involves transferring the entire biosynthetic pathway into a more tractable and high-yielding heterologous host, such as Saccharomyces cerevisiae or Ustilago maydis. Further metabolic engineering of the host organism, for instance by overexpressing key precursor pathway genes to increase the FPP pool, can significantly boost final product titers, ensuring a sustainable supply of this compound for further investigation.

In-depth Mechanistic Studies of Biological Activities

Initial studies revealed that this compound exhibits antifungal, cytotoxic, and reverse transcriptase inhibitory activities. However, the precise molecular mechanisms underlying these effects are not fully understood.

Future research must move beyond preliminary activity screening to conduct in-depth mechanistic studies. For its reverse transcriptase inhibition, it is known to be a non-competitive inhibitor of avian myeloblastosis virus and Moloney murine leukemia virus reverse transcriptases, but its effect on other viral polymerases and the exact binding site remain to be determined. For its antifungal and cytotoxic effects, the specific cellular targets need to be identified. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could pinpoint direct protein interactions. Transcriptomics and proteomics analyses of cells treated with this compound would provide a global view of the affected cellular pathways, revealing its mechanism of action. A thorough understanding of how this compound works is crucial for its potential development as a therapeutic agent or a biological probe.

Biotransformation Studies of this compound by Other Organisms

Biotransformation utilizes whole microbial cells or purified enzymes to perform specific chemical modifications on a substrate, often with high regio- and stereoselectivity that is difficult to achieve through conventional chemistry. This technique presents a powerful tool for generating novel derivatives of this compound with potentially improved efficacy or novel biological activities.

Future studies could involve screening a diverse panel of microorganisms, such as other fungi or bacteria, for their ability to modify the this compound scaffold. Common microbial transformations include hydroxylations, glycosylations, epoxidations, and reductions. For example, the hydroxylation of sesquiterpenoids at otherwise inert carbon centers by fungi like Mucor plumbeus has been well-documented and could yield a library of new this compound analogs. These new derivatives could then be screened for enhanced biological activity, altered specificity, or improved pharmacokinetic properties, expanding the chemical space around the core this compound structure.

Exploration of Additional Ecological Roles and Biotechnological Potential

The role of secondary metabolites in nature is multifaceted, often involving chemical defense or signaling. As a product of a wood-decay fungus, this compound likely plays an important ecological role, possibly as a defense compound against competing microbes or fungivorous invertebrates. Investigating its effects on a broader range of ecologically relevant organisms could clarify its natural function and potentially uncover new applications, for instance, as an agrochemical agent.

The biotechnological potential of this compound and its parent fungus is significant but underdeveloped. Beyond its known antiviral and antifungal activities, its unique structure warrants screening against a wider range of therapeutic targets, including those relevant to cancer, inflammation, and parasitic diseases. Fungi from the class Basidiomycetes are known producers of a vast array of bioactive sesquiterpenoids. Therefore, the producing organism, Hyphodontia sp., should itself be considered a valuable resource for discovering other novel natural products. Applying modern cultivation and metabolic analysis techniques could reveal a much larger chemical inventory with broad biotechnological applications.

Q & A

Q. What spectroscopic methods are critical for structural elucidation of hyphodontal, and how are they applied?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for resolving this compound's cyclopropane methylene units and (C=C)-CH₂-CH(C=C)-CH₂-(C=C) backbone. Key parameters include coupling constants (e.g., 2JHH = 4.9 Hz) and chemical shifts (δC 20.29) to confirm stereochemistry. Infrared (IR) and UV spectroscopy further characterize functional groups, while Circular Dichroism (CD) compares absolute configurations with reference compounds like marasmic acid .

Q. What standardized assays are used to evaluate this compound’s antifungal and reverse transcriptase inhibitory activity?

Methodological Answer: Antifungal activity is tested via agar diffusion assays (e.g., against Saccharomyces cerevisiae), with inhibition zones measured at concentrations ≥10 µg/disk. Reverse transcriptase inhibition is quantified using enzyme-specific assays (e.g., AMV RT, MMuLV RT) with synthetic templates like poly(A)-(dT)₁₅. IC₅₀ values are derived from dose-response curves, and non-competitive inhibition kinetics are confirmed via Lineweaver-Burk plots .

Q. How is this compound isolated and purified from Hyphodontia sp. cultures?

Methodological Answer: Fermentation in YMG medium (yeast extract, malt extract, glucose) is followed by solvent extraction (e.g., ethyl acetate). Purification involves column chromatography (silica gel, Sephadex LH-20) and preparative thin-layer chromatography (PTLC). Purity is verified via melting point determination and NMR spectral consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s NMR line-broadening phenomena observed at 20°C?

Methodological Answer: Line-broadening in ¹H/¹³C NMR (e.g., δH 1.15–1.44) suggests dynamic equilibria, such as rapid opening/closing of a hemiacetal group. Variable-temperature NMR experiments (e.g., 10–40°C) can identify temperature-dependent conformational changes. Computational modeling (e.g., DFT calculations) may clarify anisotropic effects from nearby carbonyl groups .

Q. What experimental strategies optimize this compound’s bioactivity assays to account for enzyme-specific variability?

Methodological Answer: this compound’s differential inhibition (e.g., IC₅₀ = 77 µg/mL for HIV-1 RT vs. 385 µg/mL for VSV RNA polymerase) necessitates template-specific adjustments. For example, using natural primer-templates (e.g., viral LTR regions) over synthetic analogs improves relevance. Parallel assays with marasmic acid derivatives control for structural specificity .

Q. How should structural-activity relationship (SAR) studies be designed to enhance this compound’s antifungal potency?

Methodological Answer: Semi-synthetic modifications (e.g., acetylation, oxidation) target the cyclopropane or α,β-unsaturated carbonyl groups. Bioactivity is screened against Candida spp. and Aspergillus spp., with cytotoxicity assessed in mammalian cell lines (e.g., L1210). SAR trends are validated via molecular docking to fungal RT homologs .

Q. What methodologies address this compound’s cytotoxicity while retaining therapeutic potential?

Methodological Answer: Dose-escalation studies in permeabilized cells (e.g., L1210 nuclei) quantify RNA/DNA synthesis inhibition thresholds (e.g., IC₅₀ = 28 µg/mL for TTP incorporation). Prodrug formulations (e.g., ester derivatives) or combinatorial regimens with azoles may reduce cytotoxicity while maintaining antifungal efficacy .

Methodological Frameworks

Q. How can the PICOT framework structure preclinical studies on this compound?

Methodological Answer: Define P (Pathogen: Candida albicans), I (Intervention: this compound-loaded nanoparticles), C (Comparison: fluconazole), O (Outcome: MIC reduction), and T (Time: 48-hour incubation). This ensures alignment with translational research goals .

Q. What hierarchy of evidence applies to this compound’s therapeutic claims?

Methodological Answer: Prioritize in vitro RCTs (e.g., blinded enzyme inhibition assays) followed by cohort studies in fungal biofilm models. Systematic reviews must adhere to PRISMA guidelines, with bias assessed via ROB-2 tool .

Data Analysis & Reporting

Q. How should researchers document this compound’s spectral data to ensure reproducibility?

Methodological Answer: Report NMR acquisition parameters (e.g., solvent, frequency), raw FID files, and peak integration thresholds. Public repositories (e.g., Zenodo) enhance transparency. Tabulate ¹H/¹³C shifts with multiplicity and coupling constants, referencing TMS or residual solvent peaks .

Q. What statistical methods validate this compound’s dose-response relationships in enzyme inhibition?

Methodological Answer: Non-linear regression (e.g., GraphPad Prism) fits IC₅₀ curves with 95% confidence intervals. Outlier detection (Grubbs’ test) and ANOVA compare batch-to-batch variability. Report R² values and p-values for kinetic models (e.g., Michaelis-Menten) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.